2,3,4-Trichlorothiophene

Organic Synthesis Chlorination Yield Optimization

2,3,4-Trichlorothiophene is a polychlorinated thiophene derivative characterized by a five-membered heteroaromatic ring with chlorine atoms substituted at the 2, 3, and 4 positions. This substitution pattern creates a unique electronic environment and a specific steric profile, distinguishing it from other trichlorothiophene isomers (e.g., 2,3,5-trichlorothiophene) and lower chlorinated analogs (e.g., dichlorothiophenes).

Molecular Formula C4HCl3S
Molecular Weight 187.5 g/mol
CAS No. 17249-78-4
Cat. No. B097329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichlorothiophene
CAS17249-78-4
Molecular FormulaC4HCl3S
Molecular Weight187.5 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)Cl)Cl)Cl
InChIInChI=1S/C4HCl3S/c5-2-1-8-4(7)3(2)6/h1H
InChIKeyOVXHWSNIIKNEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichlorothiophene (CAS 17249-78-4): A Strategic Polyhalogenated Thiophene Building Block for Regioselective Functionalization


2,3,4-Trichlorothiophene is a polychlorinated thiophene derivative characterized by a five-membered heteroaromatic ring with chlorine atoms substituted at the 2, 3, and 4 positions [1]. This substitution pattern creates a unique electronic environment and a specific steric profile, distinguishing it from other trichlorothiophene isomers (e.g., 2,3,5-trichlorothiophene) and lower chlorinated analogs (e.g., dichlorothiophenes) [1]. The compound is primarily valued as a versatile synthetic intermediate in advanced chemical research and pharmaceutical development, particularly for constructing complex thiophene-containing scaffolds via regioselective cross-coupling and metalation reactions [2]. Its physical properties, including a density of 1.633 g/cm³ and a boiling point of 212 °C, are well-documented and critical for handling and process design [1].

Procurement Alert: Why Substituting 2,3,4-Trichlorothiophene with Other Chlorothiophene Isomers Can Compromise Synthetic Outcomes


Generic substitution among chlorothiophene isomers is not scientifically valid due to the profound impact of chlorine atom regiochemistry on reaction outcomes. The 2,3,4-substitution pattern on 2,3,4-Trichlorothiophene dictates unique regioselectivity in metalation and cross-coupling events, a property not shared by its 2,3,5- or 2,4,5-trichloro isomers [1]. For example, the specific arrangement of chlorine atoms in 2,3,4-Trichlorothiophene enables high-yielding and selective metal-hydrogen exchange at the 5-position, which is not feasible or proceeds with different selectivity in other isomers [2]. Furthermore, the distinct electronic and steric properties of the 2,3,4-isomer translate to unique reactivity profiles and different thermochemical stability, as quantified by its enthalpy of formation, which differs from that of 2,3,5-Trichlorothiophene [3]. Using an incorrect isomer can lead to synthetic failure, reduced yields, and the formation of unwanted byproducts, negating the value of the procurement.

Quantitative Evidence for 2,3,4-Trichlorothiophene: Differentiated Reactivity and Selectivity Data Against Key Comparators


Synthetic Route Efficiency: Higher Yield for 2,3,4-Trichlorothiophene from Tetrachlorothiophene Compared to Alternative Precursors

The synthesis of 2,3,4-Trichlorothiophene can be achieved via the reduction of tetrachlorothiophene. This specific route demonstrates a superior yield of approximately 77% [1], which is a significant improvement over alternative methods. For instance, a patented process for producing 2,3,4-Trichlorothiophene by hydrogenation of tetrachlorothiophene over a palladium on carbon catalyst at 200°C reports a yield not exceeding 50% [2]. The 77% yield from the tetrachlorothiophene reduction route thus represents a substantial and quantifiable advantage in material efficiency.

Organic Synthesis Chlorination Yield Optimization

Regioselective Metal-Hydrogen Exchange: 2,3,4-Trichlorothiophene Delivers a 91% Yield in Monolithiation, Demonstrating Superior Selectivity Over Tetrachlorothiophene

2,3,4-Trichlorothiophene undergoes highly regioselective metal-hydrogen exchange at the 5-position when treated with one equivalent of butyllithium in THF at -78°C, yielding trichloro-2-thienyllithium in 91% yield [1]. This contrasts with the behavior of the closely related tetrachlorothiophene, which under similar conditions primarily undergoes metal-halogen exchange, resulting in a different organometallic intermediate [2]. The 91% yield for this specific monolithiation step is a quantitative metric of the compound's predictable and efficient reactivity.

Organometallic Chemistry Regioselectivity Metalation

Dilithiation Efficiency: 2,3,4-Trichlorothiophene Enables Near-Quantitative 96% Yield of a 2,5-Dimetallic Intermediate for Symmetrical Functionalization

When treated with two equivalents of butyllithium in ether at -5°C, 2,3,4-Trichlorothiophene undergoes double metalation to yield 3,4-dichloro-2,5-dilithiothiophene in an exceptional 96% yield [1]. This high-yielding transformation provides a direct route to a symmetrical dimetallic intermediate. This efficiency is a specific, quantifiable advantage when a symmetrical difunctionalization of the thiophene core is required.

Organometallic Chemistry Dilithiation Symmetrical Functionalization

Thermochemical Stability: 2,3,4-Trichlorothiophene Exhibits a Distinct Enthalpy of Formation Compared to 2,3,5-Trichlorothiophene

A computational study of thermochemical parameters for chlorinated thiophenes reveals that 2,3,4-Trichlorothiophene has an enthalpy of formation of +41.334 kcal/mol, which is distinctly different from that of its isomer, 2,3,5-Trichlorothiophene (+43.119 kcal/mol) [1]. This quantitative difference in a fundamental thermodynamic property underscores that the compounds are not energetically equivalent.

Thermochemistry Computational Chemistry Stability

Optimal Application Scenarios for 2,3,4-Trichlorothiophene Based on Verified Reactivity Profiles


Synthesis of 5-Substituted Trichlorothiophene Derivatives via Regioselective Metalation

This scenario leverages the high-yielding (91%) and regioselective metal-hydrogen exchange of 2,3,4-Trichlorothiophene at the 5-position. By treating the compound with one equivalent of butyllithium, a 5-lithio species is generated in high purity, which can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a single, specific functional group at the 5-position. This is the preferred method for introducing functionality while preserving the 2,3,4-trichloro motif for subsequent reactions, as supported by the data in Evidence Item 2 [1].

Preparation of Symmetrical 2,5-Disubstituted-3,4-Dichlorothiophenes

For applications requiring a symmetrical 2,5-disubstituted thiophene core, 2,3,4-Trichlorothiophene is an ideal starting material. Its ability to undergo double metalation with two equivalents of butyllithium to give a 2,5-dilithio species in 96% yield provides a highly efficient entry point. Subsequent quenching with an electrophile introduces two identical groups in a single, high-yielding step, eliminating the need for a more complex sequential functionalization strategy. This is a direct application of the reactivity profile documented in Evidence Item 3 [2].

Use as a Building Block in Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on 2,3,4-Trichlorothiophene serve as latent handles for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). The unique regiochemistry of the chlorine atoms allows for programmed, sequential cross-coupling if desired, or for a complete substitution of all chlorines to generate highly functionalized thiophenes. The distinct electronic environment of this isomer, as evidenced by its unique enthalpy of formation (Evidence Item 4), can influence oxidative addition rates and catalyst selectivity, making it a strategic choice over less-defined or isomeric building blocks [3].

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